Crotonic acid betaine
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Overview
Description
4-(trimethylammonio)but-2-enoate is an amino-acid betaine. It derives from a but-2-enoate. It is a conjugate base of a 4-(trimethylammonio)but-2-enoic acid.
Mechanism of Action
Target of Action
Crotonobetaine primarily targets the enzyme carnitine dehydratase . This enzyme plays a crucial role in the biosynthesis of L-carnitine, a compound widely used in pharmaceutical, cosmetic, and food industries .
Mode of Action
Crotonobetaine interacts with its target, carnitine dehydratase, through a process known as hydration . In this process, L-carnitine is biosynthesized from crotonobetaine under the action of carnitine dehydratase . Furthermore, L-carnitine is transformed into palmitoyl-L-carnitine by lipase .
Biochemical Pathways
Crotonobetaine is involved in the carnitine metabolism and ABC transporters . The compound is transformed into L-carnitine through the action of carnitine dehydratase . This transformation is part of a reversible hydration reaction . The process also involves the conversion of L-carnitine into palmitoyl-L-carnitine by lipase .
Pharmacokinetics
It’s known that the compound is involved in carnitine metabolism, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with carnitine .
Result of Action
The action of crotonobetaine results in the biosynthesis of L-carnitine . This is significant because L-carnitine is a valuable compound with wide-ranging applications in various industries . The yield of L-carnitine from crotonobetaine can be quite high, with one study reporting a molar yield of total L-carnitine of 87.2% .
Action Environment
The action of crotonobetaine is influenced by environmental factors. For instance, the biotransformation of crotonobetaine into L-carnitine can continue even under aerobic conditions . This overcomes the main environmental restriction to carnitine metabolism expression . The use of specific reaction mediums, such as [Bmim]PF6 ionic liquid, can also enhance the biosynthesis of L-carnitine from crotonobetaine .
Biochemical Analysis
Biochemical Properties
Crotonobetaine interacts with several enzymes and proteins. One of the key enzymes it interacts with is carnitine dehydratase . This enzyme catalyzes the hydration of Crotonobetaine, leading to the biosynthesis of L-carnitine .
Cellular Effects
The effects of Crotonobetaine on cellular processes are primarily related to its role in L-carnitine production. L-carnitine is crucial for the transport of fatty acids from the cytosol into the mitochondria, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, Crotonobetaine exerts its effects through its conversion to L-carnitine. This process involves the action of carnitine dehydratase, which hydrates Crotonobetaine to produce L-carnitine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crotonobetaine can change over time. For instance, the conversion of Crotonobetaine to L-carnitine can be continued in a reversible hydration reaction .
Metabolic Pathways
Crotonobetaine is involved in the metabolic pathway of L-carnitine biosynthesis. It interacts with the enzyme carnitine dehydratase in this process .
Properties
CAS No. |
927-89-9 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-(trimethylazaniumyl)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3 |
InChI Key |
GUYHPGUANSLONG-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)[O-] |
SMILES |
C[N+](C)(C)CC=CC(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)[O-] |
Synonyms |
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Inner Salt; (3-Carboxyallyl)trimethylammonium Hydroxide Inner Salt; Croton Betaine; Crotonic Acid Betaine; CrOTONYLBETAINE(CARNITINE IMPURITY) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Crotonobetaine acts as an intermediate in the bacterial metabolism of L-carnitine, a compound crucial for fatty acid transport. In bacteria like Escherichia coli, crotonobetaine is formed from L-carnitine by the enzyme L-carnitine dehydratase (CaiB) and is further converted to γ-butyrobetaine by crotonobetaine reductase (CaiA) under anaerobic conditions [, , , ].
ANone: Yes, under anaerobic conditions and in the absence of preferred electron acceptors, some bacteria utilize crotonobetaine as an electron acceptor in a process coupled to energy generation []. This highlights the metabolic flexibility of certain bacteria in utilizing crotonobetaine for energy production when other substrates are limited.
ANone: The molecular formula of crotonobetaine is C7H13NO2, and its molecular weight is 143.18 g/mol.
ANone: While specific spectroscopic data wasn't provided in the research, techniques like NMR and mass spectrometry are commonly used to characterize crotonobetaine and its derivatives, such as crotonobetainyl-CoA [, ]. These techniques provide information about the compound's structure, purity, and interactions with other molecules.
ANone: The research primarily focuses on the biological activity and metabolism of crotonobetaine within living organisms. Specific details regarding its stability under various environmental conditions like temperature, pH, or exposure to light are not extensively covered in these studies.
ANone: Crotonobetaine is not generally considered a catalyst. Instead, it acts as a substrate or intermediate in enzymatic reactions within the carnitine metabolism pathway.
ANone: While not extensively discussed, computational modeling techniques, such as molecular docking and dynamic simulations, can be valuable tools to study the interaction of crotonobetaine with enzymes like carnitine dehydratase (CaiB) and crotonobetaine reductase (CaiA) [, ]. These studies could provide insights into the binding affinities, reaction mechanisms, and potential inhibitors of these enzymes.
ANone: Structural modifications to crotonobetaine can significantly influence its interaction with enzymes and transporters involved in carnitine metabolism. For example, the reduction of the double bond in crotonobetaine to form γ-butyrobetaine dramatically reduces its affinity for the muscarinic cholinergic receptors []. Additionally, modifications to the carboxyl or trimethylammonium groups could alter its binding to enzymes like CaiB and CaiA, affecting its metabolic fate.
ANone: Specific SHE (Safety, Health, and Environment) regulations pertaining to crotonobetaine may vary depending on the intended application and geographical location. General principles of chemical safety, including proper handling, storage, and disposal, would apply.
ANone: Detailed pharmacokinetic data for crotonobetaine in humans is limited. Studies in animals suggest that it can be absorbed and metabolised. For example, in mice, oral administration of L-carnitine led to increased levels of crotonobetaine in the brain, suggesting its ability to cross the blood-brain barrier []. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of crotonobetaine in different species.
ANone: Research on the pharmacodynamic effects of crotonobetaine is ongoing. In older adults, higher plasma crotonobetaine was associated with a higher risk of cognitive impairment and dementia []. This suggests a potential role of crotonobetaine in age-related cognitive decline, possibly through its influence on brain energy metabolism or inflammation.
ANone: While not explicitly mentioned, cell-based assays could be employed to study the effects of crotonobetaine on various cellular processes. For instance, researchers could investigate its impact on mitochondrial function, oxidative stress, or inflammatory pathways in relevant cell lines.
ANone: In a mouse model of accelerated senescence (SAMP8), crotonobetaine levels were elevated and associated with cognitive decline and peripheral insulin resistance []. Treatment with 3,3-dimethyl-1-butanol (DMB), an inhibitor of TMA production from choline, carnitine, and crotonobetaine, reversed these effects, suggesting a potential therapeutic target for age-related cognitive impairment.
ANone: The provided research does not delve into specific mechanisms of resistance to crotonobetaine, as it primarily focuses on its role in bacterial metabolism and potential implications in human health.
ANone: Comprehensive toxicological data for crotonobetaine is limited. Studies are ongoing to fully characterize its safety profile, particularly regarding long-term exposure and potential adverse effects.
ANone: Research on the use of crotonobetaine as a biomarker is in its early stages. Some studies suggest a potential link between elevated plasma crotonobetaine levels and an increased risk of cognitive impairment, dementia, and cardiovascular disease [, ]. Further research is needed to validate these findings and determine its clinical utility as a diagnostic or prognostic biomarker for these conditions.
ANone: Accurate measurement of crotonobetaine levels is crucial for understanding its biological roles. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed to quantify crotonobetaine and its related metabolites in various biological samples, including plasma, serum, and tissues [, , ].
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